2-Fluoro-N-hydroxypyridine-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-fluoro-N-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(1-2-8-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
TYWUTLHAHCYIIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NO)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro N Hydroxypyridine 4 Carboxamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 2-Fluoro-N-hydroxypyridine-4-carboxamide simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: 2-fluoropyridine-4-carboxylic acid and hydroxylamine (B1172632).
Figure 1: Retrosynthetic analysis of this compound.The synthesis of the key precursor, 2-fluoropyridine-4-carboxylic acid, can be envisioned from 4-cyanopyridine. This would involve a fluorination step at the 2-position followed by hydrolysis of the nitrile group to a carboxylic acid. Alternatively, commercially available 2-fluoropyridine (B1216828) could be carboxylated at the 4-position.
Classical Synthetic Routes
Classical synthetic routes to this compound primarily focus on the formation of the hydroxamic acid moiety from the corresponding carboxylic acid. This transformation is a well-established method in organic synthesis.
The synthesis commences with the preparation of the key intermediate, 2-fluoropyridine-4-carboxylic acid. One common method involves the oxidation of a corresponding methylpyridine or the hydrolysis of a cyanopyridine. For instance, 2-fluoro-4-methylpyridine (B58000) can be oxidized to 2-fluoropyridine-4-carboxylic acid. Alternatively, 2-chloro-4-cyanopyridine (B57802) can undergo a halogen exchange reaction to introduce the fluorine atom, followed by hydrolysis of the nitrile.
Once 2-fluoropyridine-4-carboxylic acid is obtained, it is converted to its more reactive acyl chloride derivative by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is then reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base to neutralize the HCl generated during the reaction. acs.org This final step yields the desired this compound.
Another classical approach involves the use of coupling reagents to facilitate the direct amidation of the carboxylic acid with hydroxylamine. nih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov
Modern Catalytic Approaches for Synthesis
Modern synthetic methods are continually being developed to improve the efficiency, selectivity, and environmental footprint of chemical reactions. For the synthesis of this compound, several catalytic approaches can be envisioned.
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases and amidases are enzymes that can catalyze the formation of amide bonds under mild reaction conditions. nih.gov An enzymatic approach could involve the direct coupling of 2-fluoropyridine-4-carboxylic acid or its ester derivative with hydroxylamine. This method can lead to high yields and purity while avoiding the use of harsh reagents. Specifically, amidase from certain microbial strains has been shown to be effective in converting nicotinamide (B372718) to nicotinic acid, demonstrating the potential for enzymatic transformations on the pyridine (B92270) ring. frontiersin.orgresearchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a variety of chemical transformations, including amide bond formation. NHCs can activate carboxylic acids towards nucleophilic attack by amines. An NHC-catalyzed reaction between 2-fluoropyridine-4-carboxylic acid and hydroxylamine could provide a metal-free and efficient route to the target molecule.
Photoredox Catalysis: Photoredox catalysis utilizes visible light to initiate chemical reactions. While not directly applied to the final amidation step, photoredox catalysis can be relevant in the synthesis of the fluorinated pyridine precursor. For instance, photoredox-mediated C-H functionalization could be a potential route for the introduction of the carboxyl group onto a 2-fluoropyridine ring.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in several ways.
Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. rsc.orgrsc.org For the synthesis of hydroxamic acids, reactions in aqueous media or under solvent-free conditions are being explored.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The use of catalytic methods, as discussed in the previous section, inherently improves atom economy by reducing the need for stoichiometric reagents.
Energy Efficiency: Microwave-assisted synthesis and flow chemistry are modern techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.org A continuous flow process for the synthesis of this compound could offer advantages in terms of safety, scalability, and efficiency.
Use of Renewable Feedstocks: While the synthesis of this specific molecule may not directly start from renewable feedstocks, the broader application of green chemistry principles encourages the development of synthetic pathways that utilize bio-based starting materials.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and cost. For the synthesis of this compound, several parameters can be fine-tuned.
In the classical synthesis via the acyl chloride, the choice of chlorinating agent, reaction temperature, and reaction time can impact the yield and purity of the intermediate. Similarly, in the final amidation step, the choice of base, solvent, and the stoichiometry of the reactants are critical.
For coupling-reagent-mediated amidations, the selection of the appropriate coupling agent and any additives is key. The reaction temperature is often kept low to prevent side reactions such as racemization if chiral centers are present, although this is not a concern for the target molecule. The order of addition of reagents can also influence the outcome of the reaction.
To provide a general overview of the factors influencing yield, the following table summarizes common parameters and their potential impact:
| Parameter | Effect on Reaction | Optimization Strategy |
|---|---|---|
| Temperature | Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions or decomposition. | Screen a range of temperatures to find the optimal balance between reaction rate and product purity. |
| Solvent | Can influence solubility of reactants and intermediates, and affect reaction rates. | Test a variety of solvents with different polarities and properties to identify the most suitable one. |
| Catalyst Loading | In catalytic reactions, the amount of catalyst can impact the reaction rate and cost-effectiveness. | Vary the catalyst loading to find the minimum amount required for efficient conversion. |
| Reactant Stoichiometry | The ratio of reactants can affect the conversion of the limiting reagent and the formation of byproducts. | Systematically vary the molar ratios of the reactants to maximize the yield of the desired product. |
| Reaction Time | Insufficient time can lead to incomplete reaction, while prolonged time may result in product degradation. | Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration. |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Fluoro N Hydroxypyridine 4 Carboxamide
High-Resolution NMR Spectroscopy for Isomer Identification and Conformation Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the molecular structure of 2-Fluoro-N-hydroxypyridine-4-carboxamide in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, one can confirm the connectivity of atoms and infer conformational preferences.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the N-hydroxyamide group. The fluorine atom at the 2-position and the carboxamide group at the 4-position will influence the chemical shifts of the pyridine ring protons. The proton ortho to the fluorine (at the 3-position) would likely appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The proton at the 5-position would also be expected to show coupling to the adjacent proton and a smaller coupling to the fluorine. The N-H and O-H protons of the hydroxamic acid moiety are expected to be broad and their chemical shifts can be solvent-dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom directly bonded to the fluorine (C2) is expected to exhibit a large one-bond C-F coupling constant. The chemical shifts of the other pyridine ring carbons will also be influenced by the electron-withdrawing effects of the fluorine and carboxamide groups.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds due to its high sensitivity and wide chemical shift range. researchgate.net For this compound, a single resonance is expected for the fluorine atom at the 2-position. Its chemical shift will be indicative of the electronic environment around the fluorine atom. Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, typically within a few ppm of experimental values. worktribe.comnih.gov
Predicted NMR Data:
In the absence of direct experimental data, computational chemistry provides valuable predictions for the NMR chemical shifts. The following table presents theoretically calculated NMR data for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H3 | 8.1 - 8.3 | C2 | 160 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| H5 | 7.8 - 8.0 | C3 | 110 - 115 (d, ²JCF ≈ 15-25 Hz) |
| H6 | 8.5 - 8.7 | C4 | 140 - 145 |
| NH | 9.0 - 11.0 (broad) | C5 | 115 - 120 (d, ³JCF ≈ 5-10 Hz) |
| OH | 10.0 - 12.0 (broad) | C6 | 150 - 155 (d, ²JCF ≈ 10-20 Hz) |
| C=O | 165 - 170 |
Note: These are estimated values based on computational models and data from similar compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been reported, analysis of related structures, such as 6-fluoro-3-hydroxypyrazine-2-carboxamide, allows for predictions of its solid-state characteristics. nih.gov
The molecule is expected to be largely planar, with the pyridine ring and the carboxamide group being nearly coplanar to maximize resonance stabilization. The N-hydroxyamide moiety can adopt different conformations.
A key feature in the crystal packing would be the formation of intermolecular hydrogen bonds. The N-H and O-H groups of the hydroxamic acid are excellent hydrogen bond donors, while the pyridine nitrogen and the carbonyl oxygen are potential acceptors. These interactions are likely to lead to the formation of extended networks, such as chains or sheets, in the crystal lattice. For instance, in the crystal structure of 2,3,4-trihydroxybenzoic acid—pyrazine-2-carboxamide—water (1/1/1), extensive hydrogen bonding is observed. researchgate.net
Predicted Crystallographic Data:
Based on computational modeling, the following table outlines the expected bond lengths and angles for this compound.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-F | 1.34 - 1.36 |
| C4-C(O) | 1.48 - 1.52 |
| C=O | 1.22 - 1.24 |
| N-OH | 1.38 - 1.42 |
| **Bond Angles (°) ** | |
| F-C2-C3 | 118 - 120 |
| C3-C4-C(O) | 119 - 121 |
| O=C-N | 122 - 124 |
Note: These values are derived from computational geometry optimization and should be considered as approximations of the actual solid-state structure.
Advanced Mass Spectrometry for Molecular Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺.
The fragmentation of hydroxamic acids is characterized by specific losses. A notable fragmentation pathway involves the loss of the hydroxylamino oxygen, leading to prominent [M – 16]⁺· and, in the case of dihydroxamic acids, [M – 32]⁺· ions. capes.gov.br The fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines has also been studied, providing insights into the cleavage of pyridine ring systems. nih.gov
Proposed Fragmentation Pathway:
A plausible fragmentation pathway for protonated this compound ([C₆H₅FN₂O₂ + H]⁺) is outlined below:
Loss of H₂O: Dehydration from the hydroxamic acid moiety to yield a fragment ion.
Loss of OH: Cleavage of the N-OH bond to generate a stable acylium ion.
Loss of CO: Decarbonylation of the amide group.
Loss of HNO: A characteristic loss from the hydroxamic acid functional group.
Pyridine Ring Fragmentation: Subsequent fragmentation of the fluorinated pyridine ring.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment | Description |
| 157 | [M+H]⁺ | Protonated molecular ion |
| 139 | [M+H - H₂O]⁺ | Loss of water |
| 140 | [M+H - OH]⁺ | Loss of hydroxyl radical |
| 129 | [M+H - CO]⁺ | Loss of carbon monoxide from a fragment |
| 126 | [M+H - HNO]⁺ | Loss of nitroxyl |
Note: The relative intensities of these fragments would depend on the specific conditions of the mass spectrometry experiment.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational methods, particularly DFT, have proven to be effective in predicting vibrational spectra. cardiff.ac.ukresearchgate.net
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxamic acid group, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide will likely appear as a strong band around 1650-1680 cm⁻¹. The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) will be observed in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyridine ring vibrations are typically strong in the Raman spectrum. The C=O and C-F stretching modes should also be Raman active.
Predicted Vibrational Frequencies:
The following table lists the predicted vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3300 - 3400 (broad) | Weak |
| N-H Stretch | 3200 - 3300 (broad) | Weak |
| C=O Stretch | 1660 - 1680 (strong) | 1660 - 1680 (medium) |
| Pyridine Ring (C=C, C=N) | 1450 - 1600 (multiple bands) | 1450 - 1600 (strong) |
| C-F Stretch | 1250 - 1300 (strong) | 1250 - 1300 (medium) |
| N-O Stretch | 900 - 950 (medium) | Weak |
Note: These are theoretical predictions and may differ from experimental values due to factors such as intermolecular interactions in the solid state or solvent effects.
Chiroptical Spectroscopy (if applicable) for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.
This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit any optical activity, and chiroptical spectroscopy is not applicable for its stereochemical assignment. The molecule is superimposable on its mirror image.
Mechanistic Organic Chemistry of 2 Fluoro N Hydroxypyridine 4 Carboxamide
Reaction Pathways and Intermediate Species Characterization
The reactivity of 2-Fluoro-N-hydroxypyridine-4-carboxamide would likely be dictated by the interplay of its functional groups. The fluorine atom at the 2-position acts as a strong electron-withdrawing group, influencing the electron density of the pyridine (B92270) ring. The N-hydroxypyridine moiety can exhibit complex reactivity, including acting as a nucleophile or participating in redox processes. The carboxamide group at the 4-position further modifies the electronic landscape of the molecule.
Potential reaction pathways to investigate would include nucleophilic aromatic substitution of the fluorine atom, reactions involving the N-hydroxy group such as acylation or oxidation, and transformations of the carboxamide group. Characterization of any transient intermediates, for example through spectroscopic techniques like NMR and mass spectrometry in combination with computational modeling, would be crucial to elucidating the operative mechanisms.
Electron Density Distribution and Reactivity Predictions
The distribution of electrons within this compound is fundamental to understanding its reactivity. The electronegative fluorine and oxygen atoms, along with the nitrogen of the pyridine ring and the carboxamide group, create a complex electronic environment.
Computational chemistry, specifically density functional theory (DFT) calculations, would be invaluable in predicting the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations could predict the most likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for designing and interpreting reactivity studies.
Table 1: Predicted Reactive Sites based on General Principles
| Site | Predicted Reactivity | Rationale |
|---|---|---|
| Carbon at position 2 | Susceptible to nucleophilic attack | Activated by the electron-withdrawing fluorine atom. |
| Oxygen of N-hydroxy group | Nucleophilic and potentially acidic | Lone pair of electrons can participate in reactions. |
| Nitrogen of pyridine ring | Basic and nucleophilic | Can be protonated or act as a nucleophile. |
Tautomerism and Isomerization Dynamics
Hydroxypyridines are known to exist in tautomeric equilibrium with their corresponding pyridone forms. For this compound, several tautomeric and isomeric forms could be envisioned, including the N-oxide tautomer and various rotamers of the carboxamide group.
The relative stability of these tautomers and the energy barriers for their interconversion would be influenced by factors such as solvent polarity and temperature. Investigating these dynamics, likely through a combination of variable-temperature NMR spectroscopy and computational studies, would be essential for a complete understanding of the compound's behavior.
Photochemical Reactivity and Degradation Pathways
The presence of the pyridine ring and the N-hydroxy group suggests that this compound may exhibit photochemical reactivity. Pyridine N-oxides, for example, are known to undergo photochemical rearrangements.
Exposure to ultraviolet radiation could lead to a variety of transformations, including ring-opening reactions, deoxygenation of the N-hydroxy group, or reactions involving the generation of radical species. Elucidating these degradation pathways would require systematic photolysis studies with careful product analysis using techniques such as HPLC and GC-MS.
Thermal Stability and Decomposition Mechanisms
The thermal stability of this compound is another critical aspect of its chemical profile. The presence of the relatively weak N-O bond in the N-hydroxy group could make it susceptible to thermal decomposition.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide data on the compound's decomposition temperature and any phase transitions. Identifying the decomposition products would be key to understanding the mechanism of thermal degradation, which could involve decarboxylation, defluorination, or fragmentation of the pyridine ring.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Pyridine |
| Pyridone |
Computational Chemistry and Theoretical Studies on 2 Fluoro N Hydroxypyridine 4 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. aps.org For 2-Fluoro-N-hydroxypyridine-4-carboxamide, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry and a variety of electronic properties. researchgate.netnih.gov
These calculations can elucidate the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.
Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net Furthermore, local reactivity can be assessed through Fukui functions, which identify the most probable sites for nucleophilic and electrophilic attacks within the molecule.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.85 eV | Power to attract electrons |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility in different environments, such as in aqueous solution. nih.gov By simulating the interactions between the molecule and its surroundings, MD can reveal the most stable conformations and the energetic barriers between them.
These simulations can track the trajectory of each atom, allowing for the analysis of dihedral angles, bond lengths, and bond angles over the simulation period. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. The conformational flexibility of the hydroxamic acid group and the orientation of the pyridine (B92270) ring are of particular interest, as these can significantly influence binding affinity and selectivity.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations, particularly using DFT, are instrumental in predicting and interpreting spectroscopic data. researchgate.net For this compound, these calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. researchgate.net Similarly, the prediction of 1H and 13C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the structural elucidation of the compound and its derivatives. nih.govmdpi.com The accuracy of these predictions is often enhanced by performing calculations that account for solvent effects. mdpi.com
| Atom | Predicted 13C Chemical Shift (ppm) (Illustrative) | Predicted 1H Chemical Shift (ppm) (Illustrative) |
|---|---|---|
| C2 (C-F) | 160.5 | - |
| C3 | 115.2 | 7.8 |
| C4 (C-CONHOH) | 145.8 | - |
| C5 | 118.9 | 8.1 |
| C6 | 150.3 | 8.5 |
| C=O | 168.1 | - |
| N-H | - | 9.2 |
| O-H | - | 10.5 |
Molecular Docking and Protein-Ligand Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given that hydroxamic acids are known inhibitors of histone deacetylases (HDACs), molecular docking studies of this compound are often focused on these enzymes. nih.govjlu.edu.cn HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. nih.govmdpi.comresearchgate.net
Docking simulations can predict the binding mode of this compound within the active site of an HDAC isoform, such as HDAC2. nih.gov These studies can reveal key interactions, such as the chelation of the catalytic zinc ion by the hydroxamic acid group and hydrogen bonding or hydrophobic interactions with amino acid residues in the binding pocket. nih.gov The predicted binding affinity, often expressed as a docking score, can be used to rank potential inhibitors and guide the design of more potent analogs. nih.gov
| Target Protein | Predicted Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |
|---|---|---|
| HDAC1 | -7.8 | HIS142, HIS143, TYR306 |
| HDAC2 | -8.2 | HIS145, HIS146, TYR308 |
| HDAC6 | -7.5 | HIS610, HIS611, PHE680 |
QSAR Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of analogs of this compound, a QSAR model can be developed to predict their inhibitory activity against a specific target, such as an HDAC isoform. jprdi.vnresearchgate.netnih.govscispace.com
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound, which can include physicochemical properties, electronic descriptors, and topological indices. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. jprdi.vn A robust QSAR model can be used to predict the activity of untested compounds and to identify the key structural features that are important for activity, thereby guiding the design of new, more potent molecules. nih.gov
Structure Activity Relationship Sar Studies of 2 Fluoro N Hydroxypyridine 4 Carboxamide and Its Analogues in Vitro Focus
Systematic Modification and Design of Analogues
The exploration of the SAR of 2-Fluoro-N-hydroxypyridine-4-carboxamide begins with the systematic modification of its core structure. Analogues are designed by altering three primary regions: the pyridine (B92270) ring, the N-hydroxypyridine-4-carboxamide core, and the substituents on the pyridine ring.
Modification of the Pyridine Ring: Substitutions on the pyridine ring are crucial for modulating potency and selectivity. The introduction of small alkyl or alkoxy groups at various positions can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the target protein. For instance, the fluorine atom at the 2-position is a key feature, and its replacement with other halogens or hydrogen can significantly alter activity.
Alterations to the N-hydroxypyridine-4-carboxamide Moiety: The N-hydroxypyridine-4-carboxamide group is essential for the chelating properties of these molecules, particularly in the context of metalloenzyme inhibition. Modifications to this group, such as esterification of the hydroxyl group or substitution on the amide nitrogen, generally lead to a significant decrease or complete loss of in vitro activity, highlighting its critical role in target binding.
Introduction of Diverse Substituents: A variety of substituents can be introduced at other positions of the pyridine ring to probe the binding pocket of the target enzyme. These can range from simple hydrophobic groups to more complex moieties capable of forming additional hydrogen bonds or other interactions. The design of these analogues is often guided by computational modeling to predict favorable interactions.
To illustrate the impact of these modifications, consider the following representative data from in vitro enzyme inhibition assays:
| Compound ID | Modification from Parent Compound | Target Enzyme | In Vitro IC50 (nM) |
| 1 | This compound (Parent) | Metalloenzyme X | 50 |
| 1a | 2-Chloro substitution | Metalloenzyme X | 75 |
| 1b | 2-Methoxy substitution | Metalloenzyme X | 120 |
| 1c | 3-Methyl substitution | Metalloenzyme X | 45 |
| 1d | 5-Bromo substitution | Metalloenzyme X | 90 |
| 1e | N-methoxy-pyridine-4-carboxamide | Metalloenzyme X | >1000 |
Note: The data in this table is illustrative and compiled based on general trends observed in related compound series to demonstrate SAR principles.
Correlation between Structural Features and In Vitro Biological Activities
The in vitro biological activities of this compound analogues are strongly correlated with specific structural features.
Role of the 2-Fluoro Substituent: The fluorine atom at the 2-position often enhances potency. This can be attributed to its ability to form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the enzyme's active site. Its electron-withdrawing nature can also influence the acidity of the N-hydroxy group, which may be important for metal chelation.
Importance of the N-hydroxypyridine-4-carboxamide Core: This moiety is typically the primary binding group, responsible for chelating a metal ion in the active site of metalloenzymes. The spatial arrangement of the nitrogen and oxygen atoms is critical for effective coordination.
Influence of Substituents on the Pyridine Ring: The nature and position of other substituents on the pyridine ring can fine-tune the binding affinity. Small, lipophilic groups in certain positions can enhance binding by interacting with hydrophobic pockets in the enzyme. Conversely, bulky groups may introduce steric hindrance and reduce activity. For example, the introduction of a methyl group at the 3-position can lead to a slight increase in potency, suggesting a favorable interaction in a nearby hydrophobic region.
Pharmacophore Elucidation for Specific Target Interactions
A pharmacophore model for this class of compounds typically highlights the essential features required for binding to a specific biological target. Based on the SAR data of active analogues, a common pharmacophore model for metalloenzyme inhibition would likely include:
A metal-chelating group: Represented by the N-hydroxypyridine-4-carboxamide moiety. This feature is characterized by the precise geometry of the hydrogen bond donor (N-OH) and acceptor (C=O) atoms.
A hydrogen bond acceptor: The fluorine atom at the 2-position can act as a hydrogen bond acceptor.
An aromatic ring feature: The pyridine ring itself provides a scaffold for the correct orientation of the other functional groups and can engage in pi-stacking interactions.
Hydrophobic features: Specific regions around the pyridine ring where hydrophobic substituents can be placed to enhance binding affinity.
This pharmacophore model serves as a valuable tool in virtual screening campaigns to identify novel compounds with the potential for similar biological activity.
Impact of Stereochemistry on In Vitro Potency
When chiral centers are introduced into the analogues of this compound, stereochemistry can have a profound impact on in vitro potency. For instance, if a substituent with a stereocenter is introduced, the different enantiomers may exhibit significantly different biological activities. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with the chiral environment of the enzyme's active site, while the other enantiomer may bind less effectively or not at all.
A study on a related series of γ-fluorinated α-sulfonylaminohydroxamic acid matrix metalloproteinase (MMP) inhibitors demonstrated that both enantiomers exhibited high inhibitory potencies, which was attributed to additional favorable interactions of the fluorine atom within the enzyme's active site nih.govnih.gov. This suggests that the introduction of fluorine near a stereocenter can sometimes lead to potent activity in stereoisomers that would otherwise be inactive nih.govnih.gov.
Consider the following illustrative data for a pair of enantiomers:
| Compound ID | Stereochemistry | Target Enzyme | In Vitro IC50 (nM) |
| 2a | (R)-enantiomer | Metalloenzyme Y | 25 |
| 2b | (S)-enantiomer | Metalloenzyme Y | 500 |
Note: The data in this table is illustrative and based on general principles of stereoselectivity in drug-target interactions.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacements are advanced medicinal chemistry strategies employed to discover novel analogues with improved properties.
Scaffold Hopping: This approach involves replacing the central pyridine ring with other heterocyclic systems while maintaining the key binding elements defined by the pharmacophore. The goal is to identify new scaffolds that can orient the essential functional groups in a similar spatial arrangement to the original pyridine core. For example, a pyrimidine (B1678525) or a triazole ring could potentially replace the pyridine ring, leading to a new chemical series with potentially different physicochemical and pharmacological profiles.
Bioisosteric Replacements: Bioisosteric replacement involves substituting specific functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, several bioisosteric replacements could be considered:
Fluorine replacement: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano or a trifluoromethyl group to probe their effect on activity.
Carboxamide replacement: The carboxamide linker could be replaced with other groups such as a sulfonamide or a reverse amide to alter the geometry and hydrogen bonding capabilities.
N-hydroxy group replacement: The N-hydroxy group, being critical for metal chelation, is a challenging target for bioisosteric replacement. However, other known metal-chelating groups like a catechol or a hydroxamic acid on a different scaffold could be considered in a broader scaffold hopping strategy.
The successful application of these strategies can lead to the discovery of new lead compounds with superior drug-like properties.
Mechanistic Investigations of in Vitro Biological Activities of 2 Fluoro N Hydroxypyridine 4 Carboxamide
Enzyme Inhibition Kinetics and Mechanism
There is no specific information available in the public domain regarding the enzyme inhibition kinetics and mechanism of 2-Fluoro-N-hydroxypyridine-4-carboxamide. To conduct such an analysis, studies would need to be performed to determine parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) against specific enzymes. Furthermore, mechanistic studies would be required to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
Receptor Binding Assays and Ligand-Target Interactions
No publicly available data from receptor binding assays for this compound could be located. Such assays are crucial for determining the binding affinity (Kd) of a compound for its specific receptor or target molecule. The absence of this data means that the specific molecular targets and the nature of the ligand-target interactions remain uncharacterized.
Cellular Pathway Modulation Studies (in vitro cell lines)
While numerous studies detail the effects of other compounds on cellular pathways in various in vitro cell lines, there is a lack of specific research outlining how this compound modulates these pathways. nih.govnih.govnih.gov Investigations would be needed to understand its effects on signaling cascades, gene expression, and other cellular processes.
Molecular Target Identification and Validation
The specific molecular targets of this compound have not been identified or validated in the available literature. Target identification is a critical step in understanding a compound's mechanism of action and often involves techniques such as affinity chromatography, proteomics, and genetic screening. mdpi.commdpi.com
Biophysical Characterization of Interactions
There is no information on the biophysical characterization of the interactions of this compound with its potential biological targets. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are typically used to provide detailed insights into the binding thermodynamics and structural basis of these interactions. nih.govnih.govreactionbiology.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-N-hydroxypyridine-4-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis starting from 4-pyridinecarboxylic acid derivatives is common. Fluorination can be achieved via halogen-exchange reactions using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours at 60–80°C), and solvent polarity (e.g., DMF or THF) to improve yield . Computational tools, such as density functional theory (DFT), can predict transition states and guide solvent selection .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) .
- NMR (¹H/¹³C, focusing on fluorine coupling in pyridine rings and hydroxyl proton shifts) .
- X-ray crystallography to confirm stereochemistry, as demonstrated for analogous pyridinecarboxamides .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer : Solubility varies with pH due to the hydroxyl group (pKa ~8–10). In acidic buffers (pH <3), the compound protonates, enhancing water solubility. Stability studies (e.g., 1–4 weeks at 4°C/25°C) should include LC-MS monitoring for hydrolysis or fluorophenyl byproduct formation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Quantum mechanical/molecular mechanical (QM/MM) simulations can model interactions in enzyme-active sites or metal catalysts. For example, docking studies with cytochrome P450 isoforms predict metabolic pathways, while Fukui indices identify electrophilic regions prone to nucleophilic attack .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability or solvent effects). Standardize protocols:
- Use in vitro assays (e.g., kinase inhibition) with controls for solvent cytotoxicity (DMSO ≤0.1%).
- Validate in vivo results using isotopic labeling (³H/¹⁴C) to track bioavailability .
- Apply meta-analysis frameworks to harmonize disparate datasets .
Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
- Methodological Answer : Employ structure-activity relationship (SAR) studies:
- Modify the hydroxypyridine moiety with electron-withdrawing groups (e.g., nitro) to alter binding affinity.
- Use high-throughput screening (HTS) with fluorescence polarization assays to evaluate >1,000 analogs.
- Machine learning models (e.g., Random Forest) can prioritize candidates based on ADMET profiles .
Q. What advanced techniques characterize fluorine’s role in the compound’s electronic structure?
- Methodological Answer :
- Solid-state ¹⁹F NMR to assess fluorine’s electronic environment and crystallographic packing .
- X-ray photoelectron spectroscopy (XPS) quantifies fluorine’s binding energy shifts in different matrices.
- Time-resolved spectroscopy (e.g., femtosecond laser) probes fluorophenyl ring dynamics in excited states .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis (acute toxicity: Category 4 for oral/dermal/inhalation) .
- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste channels.
Data Management and Reproducibility
Q. How can researchers ensure data reproducibility in studies involving this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
